molecular formula C27H24N2O6 B489669 methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate CAS No. 1005085-32-4

methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate

Cat. No.: B489669
CAS No.: 1005085-32-4
M. Wt: 472.5g/mol
InChI Key: OUYUPEFSEAUGIP-UHFFFAOYSA-N
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Description

Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features multiple functional groups, including methoxy, dioxo, and benzoate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrrolo[3,4-d]isoxazole ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl and o-tolyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Esterification to form the benzoate group: This step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Disrupting cellular processes: Leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another heterocyclic compound with similar functional groups.

    Ethyl 4-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[5-(4-methoxyphenyl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O6/c1-16-6-4-5-7-21(16)29-23(17-8-10-18(11-9-17)27(32)34-3)22-24(35-29)26(31)28(25(22)30)19-12-14-20(33-2)15-13-19/h4-15,22-24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYUPEFSEAUGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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